molecular formula C11H10FNO B1344649 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde CAS No. 883531-02-0

6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde

Cat. No.: B1344649
CAS No.: 883531-02-0
M. Wt: 191.2 g/mol
InChI Key: NUDRMBQZMKFWBJ-UHFFFAOYSA-N
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Description

6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 6th position, two methyl groups at the 1st and 7th positions, and an aldehyde group at the 2nd position of the indole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Biochemical Analysis

Biochemical Properties

6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit anti-inflammatory, antiviral, and anticancer activities . These interactions often involve binding to specific active sites on enzymes or receptors, leading to inhibition or activation of their biochemical functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, this compound may alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, indole derivatives are known to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability under different experimental conditions . Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular function, including changes in cell proliferation, apoptosis, and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic window and potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Indole derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall bioavailability and activity of this compound, affecting its therapeutic potential and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of this compound within different cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell can influence its interactions with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde can be achieved through several synthetic routes One common method involves the Leimgruber-Batcho indole synthesis, which is a well-known procedure for constructing indole rings

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 6-Fluoro-1,7-dimethyl-1H-indole-2-carboxylic acid.

    Reduction: 6-Fluoro-1,7-dimethyl-1H-indole-2-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 6-Fluoro-1H-indole-2-carbaldehyde
  • 1,7-Dimethyl-1H-indole-2-carbaldehyde
  • 6-Fluoro-1,7-dimethyl-1H-indole

Comparison: 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde is unique due to the presence of both fluorine and aldehyde groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

6-fluoro-1,7-dimethylindole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c1-7-10(12)4-3-8-5-9(6-14)13(2)11(7)8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDRMBQZMKFWBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N(C(=C2)C=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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